molecular formula C16H18N2O5S B2888452 4-(4-methoxybenzenesulfonyl)-1-(1,2-oxazole-5-carbonyl)piperidine CAS No. 1795192-25-4

4-(4-methoxybenzenesulfonyl)-1-(1,2-oxazole-5-carbonyl)piperidine

Cat. No.: B2888452
CAS No.: 1795192-25-4
M. Wt: 350.39
InChI Key: PJCQGXAYGKXKIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-methoxybenzenesulfonyl)-1-(1,2-oxazole-5-carbonyl)piperidine is a synthetic organic compound that features a piperidine ring substituted with a methoxybenzenesulfonyl group and an oxazole carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methoxybenzenesulfonyl)-1-(1,2-oxazole-5-carbonyl)piperidine typically involves multi-step organic reactions. A common approach might include:

    Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be synthesized through cyclization reactions.

    Introduction of the Methoxybenzenesulfonyl Group: This step may involve sulfonylation reactions using reagents like methoxybenzenesulfonyl chloride.

    Attachment of the Oxazole Carbonyl Group: The oxazole ring can be introduced through cyclization reactions involving appropriate precursors, followed by acylation to attach the carbonyl group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the piperidine ring.

    Reduction: Reduction reactions could target the carbonyl group or the sulfonyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions might occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 4-(4-methoxybenzenesulfonyl)-1-(1,2-oxazole-5-carbonyl)piperidine might be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound could be studied for its potential biological activity, such as enzyme inhibition or receptor binding.

Medicine

In medicinal chemistry, derivatives of this compound might be investigated for their potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry

In industry, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 4-(4-methoxybenzenesulfonyl)-1-(1,2-oxazole-5-carbonyl)piperidine would depend on its specific interactions with biological targets. It might involve binding to enzymes or receptors, leading to inhibition or activation of specific pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(4-methoxybenzenesulfonyl)piperidine: Lacks the oxazole carbonyl group.

    1-(1,2-oxazole-5-carbonyl)piperidine: Lacks the methoxybenzenesulfonyl group.

    4-(4-methoxybenzenesulfonyl)-1-(1,2-oxazole-5-carbonyl)pyrrolidine: Similar structure but with a pyrrolidine ring instead of piperidine.

Uniqueness

The unique combination of the methoxybenzenesulfonyl and oxazole carbonyl groups on the piperidine ring might confer specific chemical and biological properties that are not present in the similar compounds listed above.

Properties

IUPAC Name

[4-(4-methoxyphenyl)sulfonylpiperidin-1-yl]-(1,2-oxazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O5S/c1-22-12-2-4-13(5-3-12)24(20,21)14-7-10-18(11-8-14)16(19)15-6-9-17-23-15/h2-6,9,14H,7-8,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJCQGXAYGKXKIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2CCN(CC2)C(=O)C3=CC=NO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.